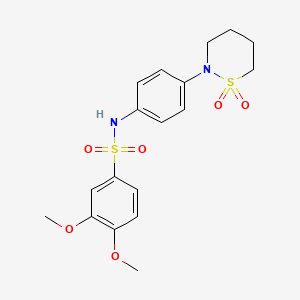

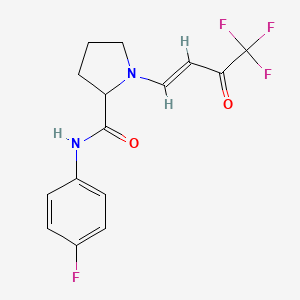

N-(4-(1,1-二氧化-1,2-噻嗪烷-2-基)苯基)-3,4-二甲氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their pharmacological significance. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involved structure-activity relationship studies and biochemical characterization, leading to the identification of high-affinity inhibitors . Similarly, the synthesis of N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides was inspired by antituberculosis pro-drugs, with some compounds showing significant antimycobacterial activity . The synthesis of N-phenylbenzenesulfonamide and its characterization through various spectroscopic techniques, including FTIR, FT-Raman, UV, and NMR, was also reported, providing insights into the molecular structure and stability .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds has been extensively studied using various spectroscopic and theoretical methods. The study of N-phenylbenzenesulfonamide revealed information about vibrational frequencies, optimized geometric parameters, and stability through NBO analysis. Theoretical calculations also provided insights into the molecule's dipole moment, polarizability, and hyperpolarizability . The crystal structures of three N-aryl-2,5-dimethoxybenzenesulfonamides were analyzed, showing different supramolecular architectures mediated by weak interactions, which were further elucidated through Hirshfeld surface analysis .

Chemical Reactions Analysis

The reactivity of sulfonamide compounds in chemical reactions has been explored in various studies. For example, the N-alkylation and aminohydroxylation of 2-azidobenzenesulfonamide led to the formation of a precursor for pyrrolobenzothiadiazepine synthesis, while the attempted N-alkylation of 2-azidobenzamide resulted in benzotriazinones and quinazolinones . The use of the 3,4-dimethoxybenzyl group as an N-protecting group for 1,2-thiazetidine 1,1-dioxides demonstrated its smooth elimination by DDQ, with yields depending on the substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives have been characterized through various studies. The synthesis and properties of 2,2-dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole were reported, with the structure confirmed by NMR, IR spectroscopy, and X-ray diffraction . The thermodynamic properties of N-phenylbenzenesulfonamide were calculated at different temperatures, and the relationship between these properties and temperature was studied . Additionally, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective COX-2 inhibitors highlighted the impact of substituents on the phenyl ring on COX-2 potency and selectivity .

科学研究应用

癌症治疗潜力

N-(4-(1,1-二氧化-1,2-噻嗪烷-2-基)苯基)-3,4-二甲氧基苯磺酰胺及其类似物显示出有希望的癌症治疗潜力。一项研究发现,一种相关的分子 3,4-二甲氧基-N-[(2,2-二甲基-2H-色满-6-基)甲基]-N-苯基苯磺酰胺,抑制了缺氧诱导因子-1 (HIF-1) 通路,并在癌症动物模型中拮抗肿瘤生长,表明了类似化合物在癌症治疗中的潜力(Mun 等,2012)。

抗 HIV 活性

与 N-(4-(1,1-二氧化-1,2-噻嗪烷-2-基)苯基)-3,4-二甲氧基苯磺酰胺结构相关的化合物已显示出抗 HIV 活性。例如,一系列 N′-(1-(芳基)亚乙基)-2-(5,5-二氧化-3-苯基苯并[e]吡唑并[4,3-c][1,2]噻嗪-4(1H)-基)乙酰肼对 HIV-1 病毒表现出有希望的活性(Aslam 等,2014)。

抗菌特性

多项研究表明,苯磺酰胺衍生物具有抗菌特性。一项研究合成了带有苯磺酰胺部分的新型硫脲衍生物,该衍生物对结核分枝杆菌表现出显着的活性(Ghorab 等,2017)。

抗炎和抗癌活性

类似于 N-(4-(1,1-二氧化-1,2-噻嗪烷-2-基)苯基)-3,4-二甲氧基苯磺酰胺的化合物也因其抗炎和抗癌活性而受到评估。例如,发现一些苯磺酰胺衍生物是环氧合酶-2 (COX-2) 的选择性抑制剂,这对于治疗炎症性疾病和癌症很重要(Hashimoto 等,2002)。

属性

IUPAC Name |

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6S2/c1-25-17-10-9-16(13-18(17)26-2)28(23,24)19-14-5-7-15(8-6-14)20-11-3-4-12-27(20,21)22/h5-10,13,19H,3-4,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQLEUVADBFSDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine](/img/structure/B3010609.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3010613.png)

![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B3010615.png)

![4-ethyl-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3010618.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3010622.png)

![2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B3010623.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3010624.png)

![3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3010626.png)

![3,4-Dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3010628.png)